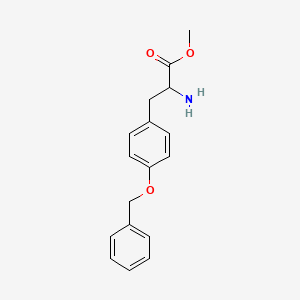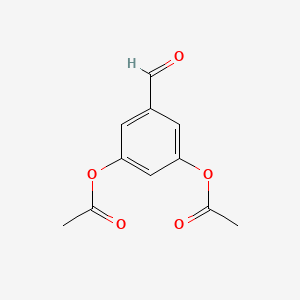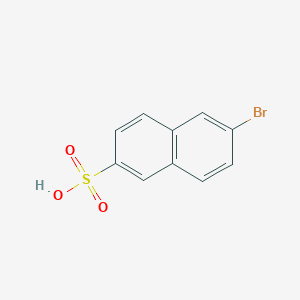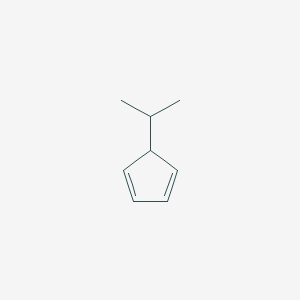
5-Isopropyl-cyclopentadiene
Overview
Description
5-Isopropyl-cyclopentadiene is an organic compound with the molecular formula C8H12. It is a derivative of cyclopentadiene, where an isopropyl group is attached to the fifth carbon of the cyclopentadiene ring. This compound is of significant interest in organic and organometallic chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-cyclopentadiene typically involves the alkylation of cyclopentadiene. One common method is the reaction of cyclopentadiene with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic processes involving transition metals. For instance, zirconacyclopentadienes can be used as intermediates in the presence of Lewis acids to facilitate the formation of multiply substituted cyclopentadienes .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-cyclopentadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield cyclopentane derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclopentadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-isopropyl-cyclopentanone, while reduction can produce 5-isopropyl-cyclopentane .
Scientific Research Applications
5-Isopropyl-cyclopentadiene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Isopropyl-cyclopentadiene involves its ability to participate in Diels-Alder reactions, where it acts as a diene. The reaction mechanism typically involves the formation of a cyclic transition state, leading to the formation of cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reaction and the nature of the dienophile .
Comparison with Similar Compounds
Cyclopentadiene: The parent compound, which lacks the isopropyl group.
Pentamethylcyclopentadiene: A derivative with five methyl groups attached to the cyclopentadiene ring.
Pentaisopropyl-cyclopentadiene: A bulkier derivative with five isopropyl groups.
Uniqueness: 5-Isopropyl-cyclopentadiene is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of specialized metallocenes and other organometallic complexes .
Properties
IUPAC Name |
5-propan-2-ylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-7(2)8-5-3-4-6-8/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIGYQZQDNHNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400182 | |
| Record name | 5-isopropyl-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57649-49-7 | |
| Record name | 5-isopropyl-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



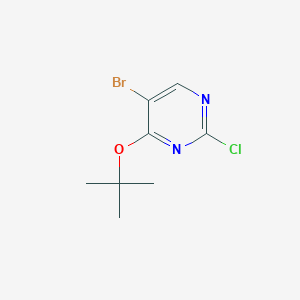
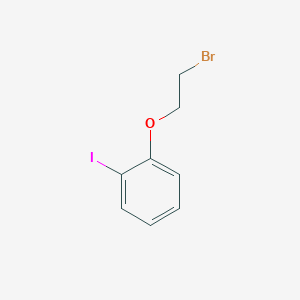
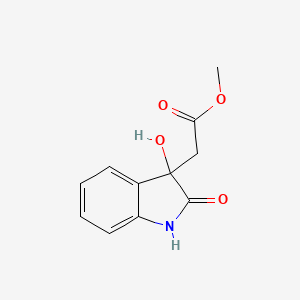
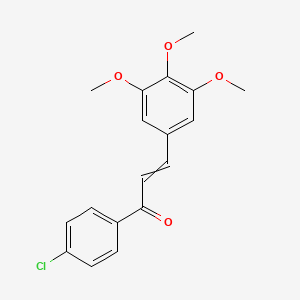
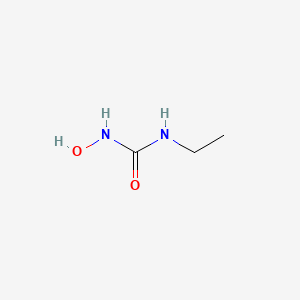
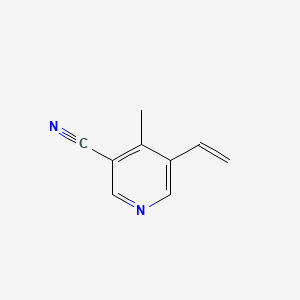
![ethyl 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetate](/img/structure/B3053948.png)
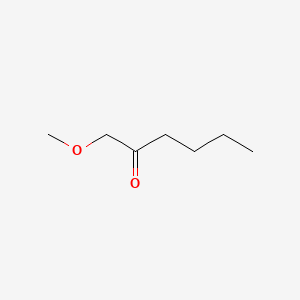
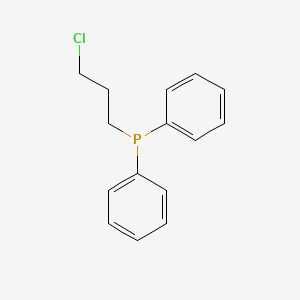
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B3053953.png)
